N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide
Description
N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of pyrimidine, thiophene, and diazepane moieties
Properties
IUPAC Name |
N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-12-17-5-3-14(18-12)19-16(23)21-7-2-6-20(8-9-21)15(22)13-4-10-24-11-13/h3-5,10-11H,2,6-9H2,1H3,(H,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAOHTUNRNLMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC(=O)N2CCCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Moiety: The synthesis begins with the preparation of 2-methylpyrimidine-4-carboxylic acid, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivative Preparation: The thiophene-3-carbonyl chloride is synthesized by reacting thiophene-3-carboxylic acid with thionyl chloride or oxalyl chloride.
Diazepane Ring Formation: The 1,4-diazepane ring is formed by the reaction of appropriate diamines with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the pyrimidine, thiophene, and diazepane moieties using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of N-(2-methylpyrimidin-4-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methylpyrimidin-4-yl)-4-(thiophene-2-carbonyl)-1,4-diaz
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
